Fmoc-L-Thr(tBu)-MPPA
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Overview
Description
Fmoc-L-Thr(tBu)-MPPA, also known as Fmoc-O-tert-butyl-L-threonine, is a derivative of threonine commonly used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino terminus and a tert-butyl (tBu) group protecting the hydroxyl side chain. These protective groups are crucial in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids to form peptides.
Mechanism of Action
Target of Action
Fmoc-L-Thr(tBu)-MPPA is a derivative of the amino acid threonine . It is commonly used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically interacts with the growing peptide chain during the synthesis process, contributing to the formation of the desired peptide sequence .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protecting group for the amino group of the amino acid, preventing unwanted side reactions during the synthesis . The tBu group serves as a protecting group for the hydroxyl group of threonine . These protecting groups are removed at the appropriate stages of the synthesis, allowing the amino acid to be incorporated into the peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of these pathways are the production of peptides with specific sequences, which can then go on to perform various biological functions.
Pharmacokinetics
Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process .
Result of Action
The result of this compound’s action is the successful incorporation of the amino acid threonine into a peptide chain with its specific sequence . This contributes to the overall function of the synthesized peptide, which can vary widely depending on the specific sequence of amino acids.
Action Environment
The action of this compound is influenced by various environmental factors in the synthesis process. These include the pH, temperature, and solvent conditions of the reaction . Proper control of these conditions is crucial for the efficacy and stability of the compound during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Thr(tBu)-MPPA typically involves the protection of the amino and hydroxyl groups of threonine. The process begins with the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The final product, this compound, is obtained after purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the coupling and deprotection steps. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Thr(tBu)-MPPA undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; TFA for tert-butyl removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Fmoc-L-Thr(tBu)-MPPA is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser(tBu)-OH: Similar to Fmoc-L-Thr(tBu)-MPPA but with a serine residue.
Fmoc-L-Tyr(tBu)-OH: Contains a tyrosine residue with similar protective groups.
Fmoc-L-Lys(Boc)-OH: Contains a lysine residue with a tert-butoxycarbonyl (Boc) protective group.
Uniqueness
This compound is unique due to the presence of both the Fmoc and tert-butyl protective groups, which provide stability and selectivity during peptide synthesis. This combination of protective groups allows for the efficient synthesis of complex peptides with high purity .
Properties
IUPAC Name |
3-[4-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxymethyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO8/c1-21(42-33(2,3)4)30(31(37)40-19-22-13-15-23(16-14-22)39-18-17-29(35)36)34-32(38)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28,30H,17-20H2,1-4H3,(H,34,38)(H,35,36)/t21-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQOISHSANNE-DFXYEROKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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